molecular formula C14H13N3S B4395810 3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B4395810
M. Wt: 255.34 g/mol
InChI Key: GACLPIYWPBTUCI-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-11-5-4-6-12(9-11)10-18-14-16-15-13-7-2-3-8-17(13)14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACLPIYWPBTUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 3-methylbenzyl chloride with 1,2,4-triazolo[4,3-a]pyridine-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves the inhibition of specific enzymes and receptors in the biological system. The compound interacts with molecular targets such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and other pathogenic microorganisms .

Comparison with Similar Compounds

3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds such as:

    1,2,4-Triazolo[4,3-a]pyrimidines: These compounds have similar structural features but differ in their biological activities and applications.

    1,2,4-Triazolo[3,4-b]thiadiazines: These compounds also exhibit diverse biological activities and are used in the development of new pharmaceuticals.

    1,2,4-Triazolo[4,3-a]pyrazines: These compounds are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
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3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

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